

# Comparative Analysis of Intranasal Abuse Potential: Serdexmethylphenidate vs. d-Methylphenidate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Serdexmethylphenidate chloride

Cat. No.: B10823693

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A comprehensive evaluation of the abuse potential of serdexmethylphenidate (SDX), a novel prodrug of d-methylphenidate (d-MPH), reveals a significantly lower risk of abuse when administered intranasally compared to d-MPH. This finding is primarily supported by human abuse potential (HAP) studies, which demonstrate reduced "Drug Liking" scores and altered pharmacokinetic profiles for SDX, consistent with its design as a deterrent to abuse via non-oral routes.

Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to d-MPH in the lower gastrointestinal tract.<sup>[1]</sup> This mechanism is intended to slow the rate of d-MPH delivery to the bloodstream, thereby attenuating the rapid euphoric effects sought by recreational users, especially when using alternative routes of administration such as insufflation.<sup>[2]</sup>

## Subjective Measures of Abuse Potential

Key indicators of abuse potential, such as subjective "Drug Liking," are significantly lower for intranasal SDX when compared to d-MPH. In a pivotal study involving recreational stimulant users, the maximum effect (Emax) for "Drug Liking," measured on a 100-point visual analog scale (VAS), was markedly reduced for SDX.

Treatment (Intranasal)	Dose	Mean Drug Liking Emax (0-100 scale)	p-value (vs. d-MPH)
d-Methylphenidate HCl	40 mg	93.2	-
Serdexmethylphenidate HCl	80 mg	71.0	<0.0001
Placebo	-	51.1	<0.0001

Data from Shram et al., 2022. The 80 mg dose of SDX is molar equivalent to 40 mg of d-MPH. [\[1\]](#)[\[3\]](#)[\[4\]](#)

Secondary subjective measures, including "Take Drug Again" and "Overall Drug Liking," were also found to be significantly lower for intranasal SDX compared to intranasal d-MPH, further supporting the reduced abuse potential of the prodrug.[\[5\]](#)

## Pharmacokinetic Profile

The attenuated abuse potential of intranasal SDX is directly linked to its pharmacokinetic profile. Following intranasal administration, SDX results in a substantially blunted and delayed appearance of d-MPH in the bloodstream compared to the rapid absorption observed with intranasal d-MPH.

The plasma concentration-time curve for d-MPH after intranasal administration of 80 mg of SDX was significantly lower and flatter than that following a 40 mg dose of d-MPH.[\[6\]](#) The peak plasma concentration (C<sub>max</sub>) and overall exposure (AUC) to d-MPH from intranasal SDX were approximately 13% and 25%, respectively, of those observed with intranasal d-MPH.[\[6\]](#) This delayed and reduced exposure to the active compound is a key factor in the diminished subjective "liking" and abuse potential.[\[3\]](#)[\[4\]](#)

Pharmacokinetic Parameter	Intranasal d-MPH HCl (40 mg)	Intranasal SDX Cl (80 mg)
d-MPH Cmax	~45.7 ng/mL	Markedly Lower (~13% of d-MPH)
d-MPH Tmax	~2 hours	Delayed
d-MPH AUC	Substantially Higher	Markedly Lower (~25% of d-MPH)

Data derived from Shram et al., 2022 and associated publications.[\[6\]](#)

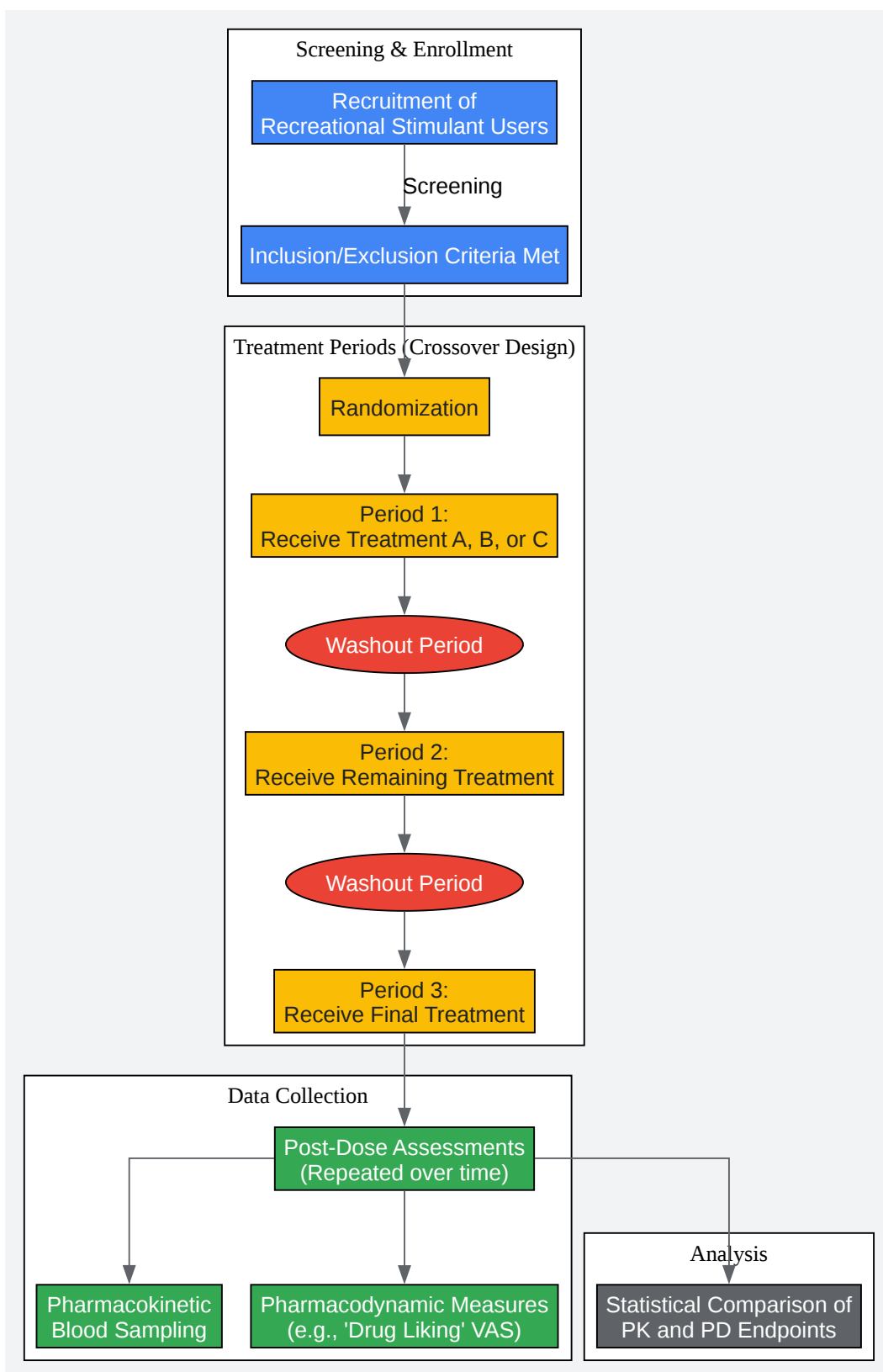
## Experimental Protocols

The primary data supporting these conclusions come from a randomized, double-blind, placebo- and active-controlled, three-way crossover study conducted in healthy, non-dependent recreational stimulant users with a history of intranasal drug use.[\[3\]](#)[\[7\]](#)

### Study Design:

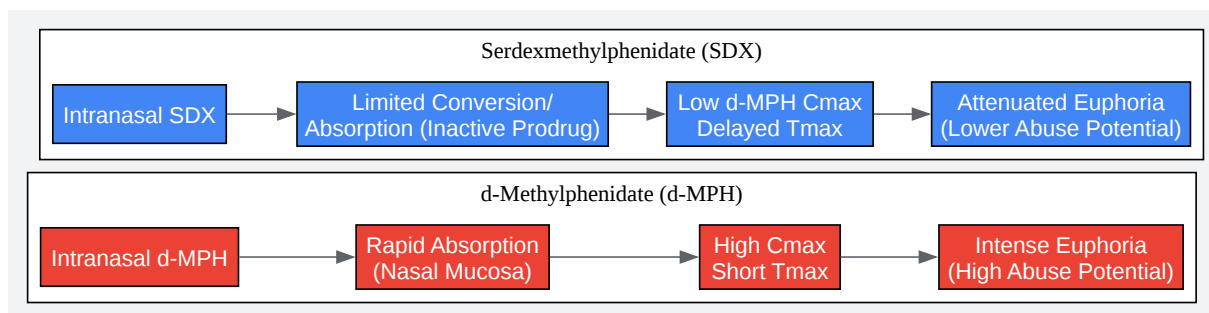
- Participants: Recreational stimulant users experienced in intranasal administration.[\[7\]](#)
- Treatments: Each participant received a single dose of 80 mg intranasal SDX, 40 mg intranasal d-MPH, and a placebo in a randomized order across three treatment periods.[\[3\]](#)[\[4\]](#)
- Assessments: Subjective measures, including "Drug Liking" VAS, were collected at predefined time points. Pharmacokinetic blood samples were also collected to determine the plasma concentrations of d-MPH.[\[3\]](#)
- Primary Endpoint: The primary outcome was the maximum "Drug Liking" score (Emax) on a 100-point scale.[\[3\]](#)[\[4\]](#)

## Visualizations



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Caption: Workflow of the Human Abuse Potential (HAP) Crossover Study.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)